Amnesia-Reversal Potency vs. Rolziracetam
In the same electroconvulsive shock (ECS)-induced amnesia model in mice, 3-(5-oxopyrrolidin-2-yl)propanoic acid (compound 12) achieved 100% amnesia reversal at an oral dose of 20 mg/kg, with robust activity (58% reversal, rated Active) maintained at doses as low as 0.63 mg/kg [1]. By comparison, its bicyclic parent compound rolziracetam (CI-911, compound 3) required 40 mg/kg orally to achieve 92% reversal, while at 20 mg/kg rolziracetam produced only 31% reversal [1]. The monocyclic lactam acid thus provides a superior maximal reversal magnitude at half the oral dose of the bicyclic parent in the same assay system.
| Evidence Dimension | Percent amnesia reversal in ECS-induced amnesia in mice (oral administration) |
|---|---|
| Target Compound Data | 100% reversal at 20 mg/kg PO; 58% at 0.63 mg/kg; 83% at 1.25 mg/kg; 91% at 2.5 mg/kg; 89% at 5.0 mg/kg; 67% at 80 mg/kg [Active rating at all doses] |
| Comparator Or Baseline | Rolziracetam (CI-911, compound 3): 92% reversal at 40 mg/kg PO; 31% at 20 mg/kg; 69% at 5 mg/kg; 25% at 2.5 mg/kg; 85% at 320 mg/kg [footnote: 19% at 0.31 mg/kg] |
| Quantified Difference | Target achieves 100% reversal at 20 mg/kg vs. comparator achieving only 31% at the same 20 mg/kg dose; target requires ~2-fold lower dose for maximal reversal (20 vs. 40 mg/kg) |
| Conditions | Single-trial inhibitory avoidance learning task; ECS (1.0 s) administered to mice; test compound given orally post-ECS; ≥40% reversal = Active (A); criteria per U.S. Patent 4,617,310 |
Why This Matters
For researchers selecting between the lactam acid metabolite and the bicyclic parent drug, the quantitative 2-fold potency advantage at maximal reversal and 3-fold greater reversal at 20 mg/kg provides a clear basis for prioritizing the monocyclic acid in experiments where lower compound burden or broader dynamic range is desirable.
- [1] Butler, D. E. 5-Oxo-2-pyrrolidinepropanoic acid and derivatives for reversing electroshock amnesia. U.S. Patent 4,617,310, October 14, 1986. Table 1. View Source
